REACTION_CXSMILES
|
[Li].Br[CH:3]1[CH:7]2[CH2:8][CH2:9][CH:4]1[CH2:5][CH2:6]2.[C:10](=[O:12])=[O:11]>O1CCCC1>[CH:7]12[CH:3]([C:10]([OH:12])=[O:11])[CH:4]([CH2:9][CH2:8]1)[CH2:5][CH2:6]2 |^1:0|
|
Name
|
4-4′-di-t-butylbiphenyl
|
Quantity
|
8.25 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.21 g
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC1C2CCC1CC2
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
STIRRING
|
Details
|
stirred for an additional 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The resulting blue solution was cooled with a dry ice/acetone bath
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 20 minutes, during which time the blue color
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The dry ice bath/acetone bath was removed
|
Type
|
STIRRING
|
Details
|
the reaction was stirred for 2 hours, during which time it
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
came up to room temperature
|
Type
|
ADDITION
|
Details
|
2.5 N aqueous sodium hydroxide (200 mL) was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted twice with diethyl ether (50 mL)
|
Type
|
ADDITION
|
Details
|
made acidic by addition of concentrated HCl
|
Type
|
EXTRACTION
|
Details
|
extracted with three portions of diethyl ether (75 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C12CCC(CC1)C2C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.54 g | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |